1-(4,5-DICYANO-2-NITROPHENYL)-2-PYRROLIDINECARBOXYLIC ACID
Overview
Description
1-(4,5-Dicyano-2-nitrophenyl)-2-pyrrolidinecarboxylic acid is a complex organic compound with the molecular formula C13H10N4O4. This compound is characterized by the presence of a pyrrolidine ring attached to a phenyl group that contains nitro and cyano substituents. The compound’s unique structure makes it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-(4,5-Dicyano-2-nitrophenyl)-2-pyrrolidinecarboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the nitration of a suitable precursor followed by the introduction of cyano groups. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve large-scale reactions in specialized reactors to maintain safety and efficiency.
Chemical Reactions Analysis
1-(4,5-Dicyano-2-nitrophenyl)-2-pyrrolidinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions where the cyano groups are replaced by other nucleophiles, forming new compounds with different functional groups.
Scientific Research Applications
1-(4,5-Dicyano-2-nitrophenyl)-2-pyrrolidinecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4,5-Dicyano-2-nitrophenyl)-2-pyrrolidinecarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s nitro and cyano groups play a crucial role in its reactivity and binding affinity. These interactions can lead to the modulation of biochemical pathways, resulting in various biological effects.
Comparison with Similar Compounds
1-(4,5-Dicyano-2-nitrophenyl)-2-pyrrolidinecarboxylic acid can be compared with similar compounds such as:
1-(4,5-Dicyano-2-nitrophenyl)proline: This compound has a similar structure but with a proline ring instead of a pyrrolidine ring.
Ethyl 1-(4,5-dicyano-2-nitrophenyl)piperidine-3-carboxylate: This compound features a piperidine ring and is used in different applications.
1-(Adamantan-1-yl)-4-(4,5-dicyano-2-nitrophenyl)piperazin-1-ium: This compound contains an adamantane group and is studied for its unique properties.
Properties
IUPAC Name |
1-(4,5-dicyano-2-nitrophenyl)pyrrolidine-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O4/c14-6-8-4-11(12(17(20)21)5-9(8)7-15)16-3-1-2-10(16)13(18)19/h4-5,10H,1-3H2,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWBVZJYKFIYRTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=C(C=C(C(=C2)C#N)C#N)[N+](=O)[O-])C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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